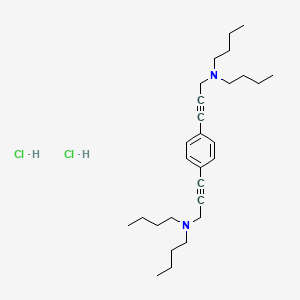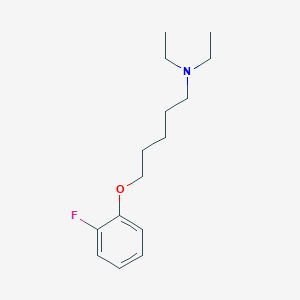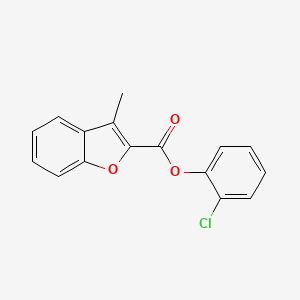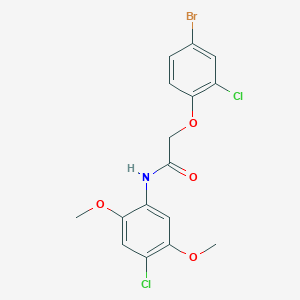
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a member of the propargylamine family and has been studied extensively for its ability to inhibit monoamine oxidase (MAO) activity.
Mecanismo De Acción
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride acts as a reversible inhibitor of MAO activity. MAO is an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride increases the levels of these neurotransmitters in the brain, which can lead to improved mood and cognitive function. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit MAO activity, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in lab experiments is its ability to selectively inhibit MAO activity. This allows researchers to study the effects of increased neurotransmitter levels in a controlled manner. Additionally, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride. One area of interest is the development of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride-based drugs for the treatment of neurological disorders such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride and to explore its potential as an anticancer agent. Finally, there is a need for more studies to investigate the safety and efficacy of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in humans.
Métodos De Síntesis
The synthesis of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride involves the reaction between 1,4-dibromobenzene and N,N-dibutyl-2-propyn-1-amine in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride dihydrochloride. The synthesis of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride is a relatively simple process and can be achieved with high yield and purity.
Aplicaciones Científicas De Investigación
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to inhibit both MAO-A and MAO-B activity, making it a promising candidate for the treatment of various neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-butyl-N-[3-[4-[3-(dibutylamino)prop-1-ynyl]phenyl]prop-2-ynyl]butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2.2ClH/c1-5-9-21-29(22-10-6-2)25-13-15-27-17-19-28(20-18-27)16-14-26-30(23-11-7-3)24-12-8-4;;/h17-20H,5-12,21-26H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSUDQWUCNUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CC1=CC=C(C=C1)C#CCN(CCCC)CCCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-[3-[4-[3-(dibutylamino)prop-1-ynyl]phenyl]prop-2-ynyl]butan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)
![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)

![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)

![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)